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Compound of Interest

Compound Name: 5-Bromo-6-chloropicolinaldehyde

Cat. No.: B567817 Get Quote

Introduction: 5-Bromo-6-chloropicolinaldehyde is a halogenated pyridine derivative that

serves as a valuable building block in the synthesis of complex heterocyclic molecules for

medicinal chemistry. Its structure, featuring a reactive aldehyde group and two distinct halogen

atoms on the pyridine ring, offers multiple sites for chemical modification, enabling the

construction of diverse molecular scaffolds for drug discovery programs. This document

provides detailed application notes and protocols for the use of 5-Bromo-6-
chloropicolinaldehyde as a precursor in the synthesis of bioactive compounds, with a focus

on its potential application in the development of kinase inhibitors.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-6-chloropicolinaldehyde is

presented in the table below. This information is essential for its handling, characterization, and

use in chemical reactions.

Property Value

CAS Number 1227583-91-6

Molecular Formula C₆H₃BrClNO

Molecular Weight 220.45 g/mol

Appearance White to off-white solid

Purity Typically ≥97%
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Applications in Medicinal Chemistry
5-Bromo-6-chloropicolinaldehyde is a versatile precursor for the synthesis of a variety of

heterocyclic compounds with potential therapeutic applications. The aldehyde functionality can

be readily transformed into other functional groups, while the bromo and chloro substituents

provide handles for cross-coupling reactions, allowing for the introduction of diverse chemical

moieties to explore structure-activity relationships (SAR).

One of the key potential applications of this precursor is in the synthesis of kinase inhibitors.

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their

dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors

feature a substituted pyridine or pyrimidine core that mimics the hinge-binding motif of ATP in

the kinase active site.

While a direct and complete synthesis of a marketed drug starting from 5-Bromo-6-
chloropicolinaldehyde is not prominently documented in publicly available literature, its

structural motifs are present in key intermediates used for the synthesis of potent kinase

inhibitors like Crizotinib and its analogues. The following sections outline plausible and

exemplary synthetic transformations that highlight the utility of 5-Bromo-6-
chloropicolinaldehyde in this context.

Key Synthetic Transformations and Protocols
The strategic location of the aldehyde, bromine, and chlorine on the pyridine ring allows for a

range of synthetic manipulations. Below are detailed protocols for key reactions that

demonstrate the utility of 5-Bromo-6-chloropicolinaldehyde as a precursor.

Reductive Amination of the Aldehyde Group
The aldehyde group can be converted to an amine via reductive amination, a fundamental

transformation in medicinal chemistry for introducing basic nitrogen atoms that can form key

interactions with biological targets.

Protocol: Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine

Materials:
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5-Bromo-6-chloropicolinaldehyde

Ammonium chloride (NH₄Cl)

Sodium cyanoborohydride (NaBH₃CN)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 5-Bromo-6-chloropicolinaldehyde (1.0 eq) in methanol, add ammonium

chloride (5.0 eq).

Stir the mixture at room temperature for 30 minutes.

Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Upon completion, concentrate the reaction mixture under reduced pressure.

Partition the residue between dichloromethane and saturated aqueous sodium

bicarbonate solution.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the crude product.

Purify the crude product by column chromatography on silica gel to obtain (5-Bromo-6-

chloropyridin-2-yl)methanamine.
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Reactant Molar Ratio Solvent
Reducing
Agent

Typical Yield

5-Bromo-6-

chloropicolinalde

hyde

1.0 Methanol NaBH₃CN 70-85%

Ammonium

chloride
5.0

Sodium

cyanoborohydrid

e

1.5

Suzuki-Miyaura Cross-Coupling at the Bromine Position
The bromine atom at the 5-position is a prime site for palladium-catalyzed Suzuki-Miyaura

cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups. This is a

common strategy in the synthesis of kinase inhibitors to introduce moieties that can occupy

hydrophobic pockets in the ATP-binding site.

Protocol: Synthesis of a 5-Aryl-6-chloropicolinaldehyde Derivative

Materials:

5-Bromo-6-chloropicolinaldehyde

Arylboronic acid (e.g., 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)-1H-pyrazole)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

Base (e.g., Na₂CO₃ or K₂CO₃)

Solvent (e.g., 1,4-Dioxane/water or DMF)

Ethyl acetate

Water
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a reaction vessel, combine 5-Bromo-6-chloropicolinaldehyde (1.0 eq), the arylboronic

acid (1.2 eq), and the base (2.0 eq).

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

Add the degassed solvent mixture.

Add the palladium catalyst (0.05 eq).

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction

progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Reactant Molar Ratio Catalyst Base Solvent
Typical
Yield

5-Bromo-6-

chloropicolina

ldehyde

1.0 Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 60-80%

Arylboronic

acid
1.2
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Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate a hypothetical signaling pathway targeted by a kinase inhibitor

derived from 5-Bromo-6-chloropicolinaldehyde and the general experimental workflow for its

synthesis.
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Simplified Kinase Signaling Pathway

Growth Factor

Receptor Tyrosine Kinase (RTK)

Kinase A

Kinase B

Transcription Factor

Cell Proliferation

Kinase Inhibitor
(Derived from Precursor)
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Synthetic Workflow

5-Bromo-6-chloropicolinaldehyde
Reductive Amination

or other Aldehyde
Modification

Functionalized Pyridine
Intermediate

Suzuki Coupling
at C5-Br

Di-substituted
Pyridine Intermediate

Further Functionalization
(e.g., at C6-Cl)

Final Bioactive
Compound

Click to download full resolution via product page

To cite this document: BenchChem. [5-Bromo-6-chloropicolinaldehyde: A Versatile Precursor
in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567817#5-bromo-6-chloropicolinaldehyde-as-a-
precursor-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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